molecular formula C12H20O2 B14208544 Prop-2-EN-1-YL non-3-enoate CAS No. 827340-74-9

Prop-2-EN-1-YL non-3-enoate

Cat. No.: B14208544
CAS No.: 827340-74-9
M. Wt: 196.29 g/mol
InChI Key: KCVRLZXTSYOFIO-UHFFFAOYSA-N
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Description

Prop-2-EN-1-YL non-3-enoate is an organic compound characterized by its unique structure, which includes both an alkene and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-EN-1-YL non-3-enoate can be synthesized through the esterification of non-3-enoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can also be employed to remove water during the esterification process, ensuring a higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-EN-1-YL non-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-EN-1-YL non-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Prop-2-EN-1-YL non-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkene group can interact with enzymes or other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-EN-1-YL non-3-enoate is unique due to its combination of an alkene and an ester group, which provides a versatile platform for various chemical reactions and applications. Its reactivity and potential for forming complex molecules make it a valuable compound in both research and industrial settings .

Properties

CAS No.

827340-74-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

prop-2-enyl non-3-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4,8-9H,2-3,5-7,10-11H2,1H3

InChI Key

KCVRLZXTSYOFIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(=O)OCC=C

Origin of Product

United States

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